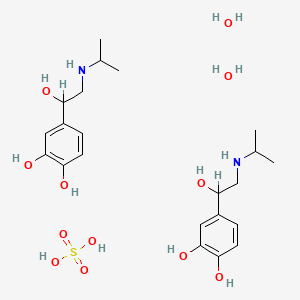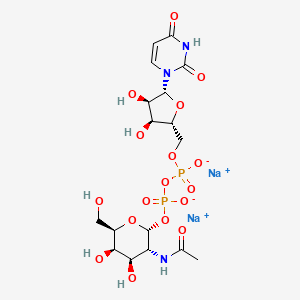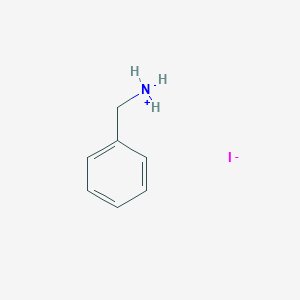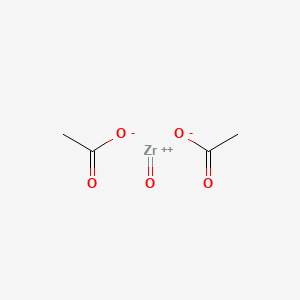
sodium;ethanesulfonate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
sodium;ethanesulfonate;hydrate is a chemical compound with various applications in scientific research and industry. It is known for its unique properties and reactivity, making it a valuable compound in multiple fields.
Preparation Methods
The preparation of sodium;ethanesulfonate;hydrate involves specific synthetic routes and reaction conditions. One common method includes the hydrolysis of D-2,2-dimethyltetrahydrothiazole-4-carboxylic acid.L-tartrate, followed by the conversion of the hydrolysate . Industrial production methods may vary, but they typically involve similar steps to ensure high purity and yield.
Chemical Reactions Analysis
sodium;ethanesulfonate;hydrate undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include phosgene and imidazole . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
sodium;ethanesulfonate;hydrate has a wide range of scientific research applications. It is used in chemistry for the synthesis of peptides and other complex molecules . In biology, it is employed in molecular dynamics studies and drug repurposing research . In medicine, it has potential therapeutic applications, particularly in the treatment of diseases such as COVID-19 . Industrially, it is used in the production of various chemical products.
Mechanism of Action
The mechanism of action of sodium;ethanesulfonate;hydrate involves its interaction with specific molecular targets and pathways. For example, it can inhibit the activation of plasminogen, thereby reducing fibrinolysis . This mechanism is similar to that of other antifibrinolytic agents, but this compound may have unique binding properties that enhance its efficacy.
Comparison with Similar Compounds
sodium;ethanesulfonate;hydrate can be compared with other similar compounds, such as aminocaproic acid and tranexamic acid . While these compounds share similar mechanisms of action, this compound may offer distinct advantages in terms of potency and specificity. Other similar compounds include various derivatives of griseofulvin, which have been studied for their potential therapeutic applications.
Properties
IUPAC Name |
sodium;ethanesulfonate;hydrate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWDIDBOOWLDXON-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCS(=O)(=O)[O-].O.[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H7NaO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![[(1S,4R)-3-(Aminomethyl)-2-bicyclo[2.2.1]heptanyl]methanamine](/img/structure/B8034521.png)
![(4S)-2-[2,4-dimethyl-5-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4-propan-2-yl-4,5-dihydro-1,3-oxazole;rhodium(2+);diacetate;hydrate](/img/structure/B8034529.png)





